Cas no 1857159-04-6 (3-Hydroxy-3-(isoquinolin-5-yl)propanoic acid)

3-Hydroxy-3-(isoquinolin-5-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-1850642
- 3-hydroxy-3-(isoquinolin-5-yl)propanoic acid
- 1857159-04-6
- 3-Hydroxy-3-(isoquinolin-5-yl)propanoic acid
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- Inchi: 1S/C12H11NO3/c14-11(6-12(15)16)10-3-1-2-8-7-13-5-4-9(8)10/h1-5,7,11,14H,6H2,(H,15,16)
- InChI Key: PRMKBDVOXCXVCR-UHFFFAOYSA-N
- SMILES: OC(CC(=O)O)C1=CC=CC2C=NC=CC1=2
Computed Properties
- Exact Mass: 217.07389321g/mol
- Monoisotopic Mass: 217.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.4Ų
- XLogP3: 0.7
3-Hydroxy-3-(isoquinolin-5-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1850642-0.25g |
3-hydroxy-3-(isoquinolin-5-yl)propanoic acid |
1857159-04-6 | 0.25g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1850642-10.0g |
3-hydroxy-3-(isoquinolin-5-yl)propanoic acid |
1857159-04-6 | 10g |
$4421.0 | 2023-06-02 | ||
Enamine | EN300-1850642-0.05g |
3-hydroxy-3-(isoquinolin-5-yl)propanoic acid |
1857159-04-6 | 0.05g |
$864.0 | 2023-09-19 | ||
Enamine | EN300-1850642-0.5g |
3-hydroxy-3-(isoquinolin-5-yl)propanoic acid |
1857159-04-6 | 0.5g |
$987.0 | 2023-09-19 | ||
Enamine | EN300-1850642-5g |
3-hydroxy-3-(isoquinolin-5-yl)propanoic acid |
1857159-04-6 | 5g |
$2981.0 | 2023-09-19 | ||
Enamine | EN300-1850642-2.5g |
3-hydroxy-3-(isoquinolin-5-yl)propanoic acid |
1857159-04-6 | 2.5g |
$2014.0 | 2023-09-19 | ||
Enamine | EN300-1850642-1g |
3-hydroxy-3-(isoquinolin-5-yl)propanoic acid |
1857159-04-6 | 1g |
$1029.0 | 2023-09-19 | ||
Enamine | EN300-1850642-0.1g |
3-hydroxy-3-(isoquinolin-5-yl)propanoic acid |
1857159-04-6 | 0.1g |
$904.0 | 2023-09-19 | ||
Enamine | EN300-1850642-5.0g |
3-hydroxy-3-(isoquinolin-5-yl)propanoic acid |
1857159-04-6 | 5g |
$2981.0 | 2023-06-02 | ||
Enamine | EN300-1850642-1.0g |
3-hydroxy-3-(isoquinolin-5-yl)propanoic acid |
1857159-04-6 | 1g |
$1029.0 | 2023-06-02 |
3-Hydroxy-3-(isoquinolin-5-yl)propanoic acid Related Literature
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Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
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Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
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Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
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Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
Additional information on 3-Hydroxy-3-(isoquinolin-5-yl)propanoic acid
3-Hydroxy-3-(isoquinolin-5-yl)propanoic acid (CAS No. 1857159-04-6): A Comprehensive Overview
3-Hydroxy-3-(isoquinolin-5-yl)propanoic acid, identified by the CAS number 1857159-04-6, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, featuring a hydroxy group and an isoquinoline moiety, has garnered attention due to its potential applications in drug development and biochemical studies. The unique structural properties of this compound make it a valuable candidate for further investigation, particularly in the context of its interaction with biological targets and its potential therapeutic benefits.
The chemical structure of 3-Hydroxy-3-(isoquinolin-5-yl)propanoic acid consists of a propanoic acid backbone substituted with a hydroxyl group at the third carbon and an isoquinoline ring at the same position. The isoquinoline moiety is a well-known pharmacophore found in various bioactive natural products and synthetic drugs. Its presence in this compound suggests potential interactions with biological systems, particularly enzymes and receptors that recognize isoquinoline derivatives.
In recent years, there has been growing interest in isoquinoline-based compounds due to their diverse biological activities. Studies have shown that isoquinoline derivatives exhibit properties such as anti-inflammatory, antimicrobial, and anticancer effects. The incorporation of a hydroxy group into the isoquinoline scaffold can further modulate these properties, making 3-Hydroxy-3-(isoquinolin-5-yl)propanoic acid a promising candidate for further exploration.
One of the most compelling aspects of 3-Hydroxy-3-(isoquinolin-5-yl)propanoic acid is its potential as a scaffold for drug discovery. The combination of the hydroxy group and the isoquinoline ring provides multiple sites for functionalization, allowing chemists to design derivatives with enhanced potency and selectivity. This flexibility has made it an attractive molecule for medicinal chemists seeking to develop new therapeutic agents.
Recent research has begun to uncover the mechanistic details of how 3-Hydroxy-3-(isoquinolin-5-yl)propanoic acid interacts with biological targets. Studies using computational modeling have suggested that the compound can bind to specific enzymes and receptors, modulating their activity in ways that could lead to therapeutic benefits. For instance, preliminary data indicate that this compound may inhibit certain kinases involved in cancer progression, offering a potential avenue for developing novel anticancer drugs.
The synthesis of 3-Hydroxy-3-(isoquinolin-5-yl)propanoic acid has also been a focus of recent research. Chemists have developed several synthetic routes to this compound, each with its own advantages and limitations. These synthetic strategies have not only provided access to pure samples of the compound for study but have also laid the groundwork for large-scale production if needed.
In addition to its potential therapeutic applications, 3-Hydroxy-3-(isoquinolin-5-yl)propanoic acid has shown promise in other areas of research. For example, its unique chemical structure makes it a valuable tool for studying enzyme-substrate interactions. By understanding how this compound binds to and inhibits specific enzymes, researchers can gain insights into the mechanisms of these enzymes and potentially develop more effective inhibitors.
The future prospects for 3-Hydroxy-3-(isoquinolin-5-yl)propanoic acid are bright, with ongoing research expected to yield new insights into its properties and applications. As more is learned about its biological activity and synthetic feasibility, this compound is likely to play an increasingly important role in both academic research and drug development efforts.
In conclusion, 3-Hydroxy-3-(isoquinolin-5-yl)propanoic acid (CAS No. 1857159-04-6) is a fascinating molecule with significant potential in the fields of chemistry and pharmaceuticals. Its unique structure, combined with its demonstrated biological activity, makes it a valuable candidate for further investigation. As research continues to uncover new applications for this compound, it is likely to become an important tool in both academic research and drug development.
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